molecular formula C19H20O4 B11022095 7,9,9-trimethyl-1,2,3,4,9,10-hexahydro-5H,11H-benzo[c]pyrano[3,2-g]chromene-5,11-dione

7,9,9-trimethyl-1,2,3,4,9,10-hexahydro-5H,11H-benzo[c]pyrano[3,2-g]chromene-5,11-dione

Cat. No.: B11022095
M. Wt: 312.4 g/mol
InChI Key: PERTYZOOFQREIS-UHFFFAOYSA-N
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Description

7,9,9-Trimethyl-1,2,3,4,9,10-hexahydro-5H,11H-benzo[c]pyrano[3,2-g]chromene-5,11-dione is a complex organic compound with a unique structure that combines elements of benzo, pyrano, and chromene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,9,9-trimethyl-1,2,3,4,9,10-hexahydro-5H,11H-benzo[c]pyrano[3,2-g]chromene-5,11-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a substituted benzaldehyde and a chromene derivative, the compound can be synthesized through a series of condensation and cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization process. The scalability of the synthesis is crucial for industrial applications, requiring robust methods that can be replicated on a large scale.

Chemical Reactions Analysis

Types of Reactions

7,9,9-Trimethyl-1,2,3,4,9,10-hexahydro-5H,11H-benzo[c]pyrano[3,2-g]chromene-5,11-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro compounds. Substitution reactions typically result in various substituted derivatives with altered functional groups.

Scientific Research Applications

Chemistry

In chemistry, 7,9,9-trimethyl-1,2,3,4,9,10-hexahydro-5H,11H-benzo[c]pyrano[3,2-g]chromene-5,11-dione is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and mechanisms.

Biology

Biologically, this compound is investigated for its potential bioactivity. Studies may focus on its interactions with biological macromolecules, such as proteins and nucleic acids, to explore its potential as a therapeutic agent.

Medicine

In medicine, the compound’s derivatives are explored for their pharmacological properties. Research may include evaluating its efficacy as an anti-inflammatory, anticancer, or antimicrobial agent.

Industry

Industrially, the compound is of interest for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7,9,9-trimethyl-1,2,3,4,9,10-hexahydro-5H,11H-benzo[c]pyrano[3,2-g]chromene-5,11-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 7,9,9-trimethyl-1,2,3,4,9,10-hexahydro-5H,11H-benzo[c]pyrano[3,2-g]chromene-5,11-dione stands out due to its unique combination of benzo, pyrano, and chromene rings. This structural complexity contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

7,9,9-trimethyl-2,3,4,10-tetrahydro-1H-isochromeno[4,3-g]chromene-5,11-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O4/c1-10-16-13(11-6-4-5-7-12(11)18(21)22-16)8-14-15(20)9-19(2,3)23-17(10)14/h8H,4-7,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PERTYZOOFQREIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC3=C1OC(CC3=O)(C)C)C4=C(CCCC4)C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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